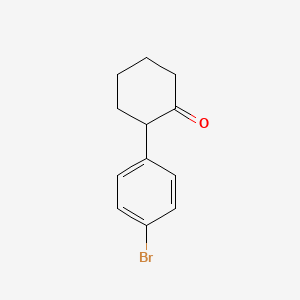

2-(4-Bromo-phenyl)-cyclohexanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

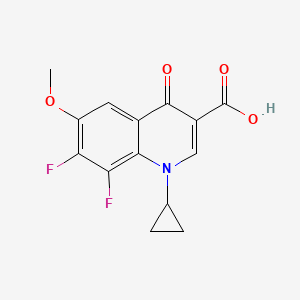

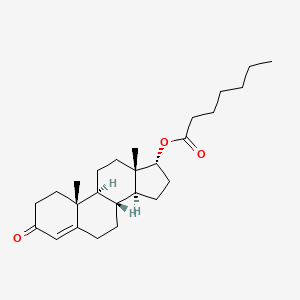

2-(4-Bromo-phenyl)-cyclohexanone is an organic compound that belongs to the class of cyclohexanones. It is a colorless liquid with a boiling point of 174-175 °C and a melting point of -5 °C. It is soluble in water and alcohol, and insoluble in ether. This compound has a molecular formula of C10H13BrO and a molecular weight of 227.14 g/mol. It has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Cyclohexanone Oxidation

Cyclohexanone is a key intermediate in the industrial production of nylon via the oxidation process. The oxidation of cyclohexane to cyclohexanol and cyclohexanone, collectively known as KA oil, is crucial for the manufacturing of nylon 6 and nylon 6,6. Various metal salts like cobalt, gold, and silver have been used as catalysts for this oxidation process. The research highlights the challenges of selectivity and conversion efficiency in this reaction due to the higher reactivity of intermediate products compared to cyclohexane, leading to the formation of byproducts. This suggests the significance of developing catalysts with better selectivity towards intermediate products to achieve commercially viable operations (Priyank khirsariya & Rajubhai Mewada, 2014).

Catalytic Oxidation of Cyclohexene

Selective oxidation of cyclohexene can lead to a variety of valuable industrial intermediates, showcasing the importance of controllable and selective catalytic oxidation processes. These intermediates include cyclohex-2-en-1-one, among others, which are widely used in the chemical industry. The review of recent advances in this area indicates the need for research to develop methods that can selectively afford targeted products, highlighting the synthetic value of such oxidation reactions for both academic and industrial applications (Hongen Cao et al., 2018).

Synthesis of Heterocyclic Compounds

Compounds related to 2-(4-Bromo-phenyl)-cyclohexanone, such as 1-phenyl-2-thiocyanatoethanone, serve as important intermediates for the synthesis of a wide range of heterocyclic systems. These heterocyclic compounds are of significant interest due to their potential applications in pharmaceuticals and materials science, indicating the broader relevance of cyclohexanone derivatives in synthetic chemistry (M. Gouda, 2013).

Dehydrogenation to Phenols

The dehydrogenation of cyclohexanones to phenols is another promising area, considering phenols and their derivatives are crucial intermediates in the pharmaceutical and electronic industries. This process presents an efficient and green method for phenol synthesis, using various reagents and catalysts. Recent developments in this field underline the importance of cyclohexanone derivatives as precursors for the manufacture of valuable phenolic compounds (Yueying Du et al., 2022).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJMFYMWRHUBHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-phenyl)-cyclohexanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.